molecular formula C8H12O B3271851 2-Ethynylcyclohexan-1-ol CAS No. 55506-28-0

2-Ethynylcyclohexan-1-ol

Cat. No. B3271851
CAS RN: 55506-28-0
M. Wt: 124.18 g/mol
InChI Key: KNVOCSQDAIHOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynylcyclohexan-1-ol is an organic compound with the molecular formula C8H12O . It has a molecular weight of 124.18 . It is a synthetic precursor and an active metabolite of the tranquilizer ethinamate .


Synthesis Analysis

The synthesis of 2-Ethynylcyclohexan-1-ol can be achieved through the Rupe rearrangement . This process involves the rearrangement of tertiary α, β-acetylenic alcohols leading to the formation of α, β-unsaturated ketones . The reaction is traditionally conducted in boiling formic acid .


Molecular Structure Analysis

The molecular structure of 2-Ethynylcyclohexan-1-ol consists of an ethynyl group (C≡C-H) attached to a cyclohexanol ring . The InChI code for the compound is 1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2 .


Chemical Reactions Analysis

The primary chemical reaction involving 2-Ethynylcyclohexan-1-ol is the Rupe rearrangement . This reaction is acid-catalyzed and results in the formation of α, β-unsaturated ketones .


Physical And Chemical Properties Analysis

2-Ethynylcyclohexan-1-ol has a density of 1.0±0.1 g/cm3, a boiling point of 186.1±29.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 49.2±6.0 kJ/mol and a flash point of 75.7±17.3 °C . The compound has a molar refractivity of 36.3±0.4 cm3 .

Safety and Hazards

Safety data sheets recommend avoiding breathing dust/fume/gas/mist/vapors/spray of 2-Ethynylcyclohexan-1-ol . It should be used only outdoors or in a well-ventilated area . After handling, wash face, hands, and any exposed skin thoroughly . Protective gloves, clothing, eye protection, and face protection should be worn . It should be kept away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

2-Ethynylcyclohexan-1-ol (ECX) is an alkynyl alcohol derivative . It is both a synthetic precursor to, and an active metabolite of the tranquilizer ethinamate . The primary targets of ECX are likely to be the same as those of ethinamate, which include GABA receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability .

Mode of Action

ECX, similar to ethinamate, likely enhances the action of the neurotransmitter GABA on its receptors . This enhancement increases the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability . This results in the sedative, anticonvulsant, and muscle relaxant effects observed with ECX .

Biochemical Pathways

Given its similarity to ethinamate, it is reasonable to assume that it impacts the gabaergic system . This system is involved in a wide range of physiological functions, including sleep regulation, muscle tone, and mood .

Pharmacokinetics

Based on its structural similarity to ethinamate, it can be hypothesized that it is well-absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine . The impact of these properties on the bioavailability of ECX is currently unknown.

Result of Action

The molecular and cellular effects of ECX’s action are likely to include an increase in inhibitory neurotransmission, leading to decreased neuronal excitability . This can result in sedative, anticonvulsant, and muscle relaxant effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and efficacy .

properties

IUPAC Name

2-ethynylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVOCSQDAIHOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethynylcyclohexan-1-ol
Reactant of Route 2
2-Ethynylcyclohexan-1-ol
Reactant of Route 3
2-Ethynylcyclohexan-1-ol
Reactant of Route 4
2-Ethynylcyclohexan-1-ol
Reactant of Route 5
2-Ethynylcyclohexan-1-ol
Reactant of Route 6
2-Ethynylcyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.